molecular formula C19H22ClNO B2930346 2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-2-YL)acetamide CAS No. 1397200-07-5

2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-2-YL)acetamide

Cat. No.: B2930346
CAS No.: 1397200-07-5
M. Wt: 315.84
InChI Key: GDDGLQSAJYLYRB-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-2-YL)acetamide is an organic compound that belongs to the class of amides This compound features a chloro group, a cyclohexylmethyl group, and a naphthyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-2-YL)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an amine precursor.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclohexylmethyl Group: This step may involve a nucleophilic substitution reaction where a cyclohexylmethyl halide reacts with the acetamide.

    Attachment of the Naphthyl Group: This can be done through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexylmethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide.

    Substitution: The chloro group can be substituted by nucleophiles in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include cyclohexylmethyl ketones or alcohols.

    Reduction: Products could be amines or alcohols.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-2-YL)acetamide may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(cyclohexylmethyl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.

    2-Chloro-N-(cyclohexylmethyl)-N-(benzyl)acetamide: Similar structure but with a benzyl group instead of a naphthyl group.

Uniqueness

The presence of the naphthyl group in 2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-2-YL)acetamide may confer unique properties, such as increased hydrophobicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)-N-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO/c20-13-19(22)21(14-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)12-18/h4-5,8-12,15H,1-3,6-7,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDGLQSAJYLYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN(C2=CC3=CC=CC=C3C=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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